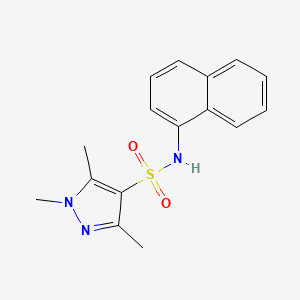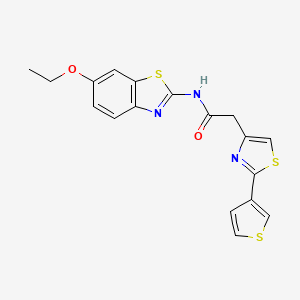
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate, commonly known as ethyl cyano(4-nitrophenyl) phenyl ester or NPPB, is a chemical compound that is widely used in scientific research. NPPB is a potent inhibitor of chloride channels and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the extracellular domain of chloride channels, causing a conformational change that inhibits the flow of chloride ions across the membrane. NPPB has been shown to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects
NPPB has several biochemical and physiological effects that have been extensively studied. NPPB has been shown to inhibit CFTR-mediated chloride transport in epithelial cells, which has implications for the treatment of cystic fibrosis. NPPB has also been shown to inhibit VRAC-mediated anion transport in various cell types, including cancer cells, which has implications for the treatment of cancer. NPPB has been shown to inhibit CaCC-mediated chloride transport in smooth muscle cells, which has implications for the treatment of asthma and other respiratory disorders.
实验室实验的优点和局限性
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various physiological processes. NPPB is also relatively easy to synthesize, making it readily available for research purposes. However, NPPB also has some limitations for lab experiments. It is a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency. This can make it difficult to study the specific role of a particular chloride channel in a given physiological process.
未来方向
There are several future directions for NPPB research. One area of interest is the development of more specific inhibitors of chloride channels. This would allow researchers to study the specific role of a particular chloride channel in a given physiological process. Another area of interest is the development of NPPB analogs with improved potency and specificity. This would allow researchers to more effectively inhibit chloride channels and study their role in various physiological processes. Finally, there is interest in the development of NPPB-based therapies for the treatment of cystic fibrosis, cancer, asthma, and other respiratory disorders.
合成方法
The synthesis of NPPB is a multi-step process that involves several chemical reactions. The first step is the nitration of 2-chloro-4-nitrophenol to form 2-chloro-4,6-dinitrophenol. The second step is the reaction of 2-chloro-4,6-dinitrophenol with ethyl 4-bromobenzoate to form ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate. The final step is the reaction of ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate with sodium cyanide to form ethyl 4-(2-cyano-4-nitrophenoxy)benzoate or NPPB.
科学研究应用
NPPB is widely used in scientific research as a potent inhibitor of chloride channels. Chloride channels are transmembrane proteins that play a crucial role in the regulation of cellular homeostasis. NPPB has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, volume-regulated anion channels (VRACs), and calcium-activated chloride channels (CaCCs). NPPB has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, ion transport, and signal transduction.
属性
IUPAC Name |
ethyl 4-(2-cyano-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)11-3-6-14(7-4-11)23-15-8-5-13(18(20)21)9-12(15)10-17/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEVHMVEUOGDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)


![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)
![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)